Cas no 2164029-58-5 (3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine)

3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine
- EN300-1978647
- 2164029-58-5
-
- インチ: 1S/C10H12ClNO/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h2-5,7H,6,12H2,1H3/b3-2+
- InChIKey: ARQKKPXRIWBTOD-NSCUHMNNSA-N
- ほほえんだ: ClC1C=CC(/C=C/CN)=CC=1OC
計算された属性
- せいみつぶんしりょう: 197.0607417g/mol
- どういたいしつりょう: 197.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 35.2Ų
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978647-0.1g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1978647-5.0g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1978647-2.5g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1978647-0.25g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1978647-10.0g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1978647-0.5g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-1978647-1g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 1g |
$770.0 | 2023-09-16 | ||
Enamine | EN300-1978647-10g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 10g |
$3315.0 | 2023-09-16 | ||
Enamine | EN300-1978647-1.0g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1978647-0.05g |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine |
2164029-58-5 | 0.05g |
$647.0 | 2023-09-16 |
3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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3. Book reviews
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amineに関する追加情報
3-(4-Chloro-3-Methoxyphenyl)Prop-2-En-1-Amine: A Comprehensive Overview
The compound 3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine, also known by its CAS number 2164029-58-5, is a fascinating molecule with significant potential in various fields. This compound belongs to the class of aromatic amines and features a unique combination of functional groups that contribute to its versatile properties. The structure of this molecule includes a phenyl ring substituted with chlorine and methoxy groups, a propenyl chain, and an amine group. These structural elements make it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the importance of 3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of the methoxy group on the phenyl ring enhances the molecule's ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug delivery.
In addition to its pharmacological applications, this compound has also been studied for its role in agrochemicals. The chlorine substituent on the phenyl ring contributes to its pesticidal activity, making it a potential candidate for developing eco-friendly pesticides. Recent advancements in green chemistry have emphasized the importance of such compounds in reducing environmental impact while maintaining efficacy.
The synthesis of 3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have optimized reaction conditions to improve yield and purity, ensuring that this compound can be produced efficiently on an industrial scale. The use of transition metal catalysts has been particularly effective in facilitating key steps such as coupling reactions and reductions.
From a structural perspective, the propenyl chain in this molecule plays a critical role in determining its physical and chemical properties. The double bond within this chain contributes to the molecule's stability and reactivity, enabling it to participate in various chemical transformations. This feature has made it a valuable building block in organic synthesis, where it is used to construct more complex molecules with diverse functionalities.
Moreover, the amine group in 3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amine confers basicity, which is essential for its interactions with biological systems. This property has been leveraged in drug design to enhance binding affinity with target proteins, making it a promising candidate for therapeutic interventions. Recent computational studies have provided insights into its binding modes and selectivity profiles, further underscoring its potential in drug discovery.
In conclusion, 3-(4-chloro-3-methoxyphenyl)prop-2-en-1-amnine is a multifaceted compound with applications spanning medicinal chemistry, agrochemicals, and organic synthesis. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across various industries. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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